2-ETHOXY-4-(2-ETHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-6-IODOPHENYL METHYL ETHER
Overview
Description
2-ETHOXY-4-(2-ETHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-6-IODOPHENYL METHYL ETHER is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-(2-ETHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-6-IODOPHENYL METHYL ETHER typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the tetraazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the iodo group: This step often involves halogenation reactions using reagents like iodine or iodinating agents.
Etherification: The ethoxy group can be introduced via nucleophilic substitution reactions.
Final assembly: The various fragments are then combined under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure Control: Maintaining optimal conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-4-(2-ETHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-6-IODOPHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups, leading to new derivatives.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism by which 2-ETHOXY-4-(2-ETHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-6-IODOPHENYL METHYL ETHER exerts its effects depends on its interaction with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Pathways involved: Specific biochemical pathways that are influenced by the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-ETHOXY-4-(2-ETHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-6-BROMOPHENYL METHYL ETHER
- 2-ETHOXY-4-(2-ETHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-6-CHLOROPHENYL METHYL ETHER
Uniqueness
Compared to similar compounds, 2-ETHOXY-4-(2-ETHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-6-IODOPHENYL METHYL ETHER may exhibit unique properties due to the presence of the iodo group, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
5-(3-ethoxy-5-iodo-4-methoxyphenyl)-2-ethyltetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN4O2/c1-4-17-15-12(14-16-17)8-6-9(13)11(18-3)10(7-8)19-5-2/h6-7H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVVMFHGJNANQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CC(=C(C(=C2)I)OC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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